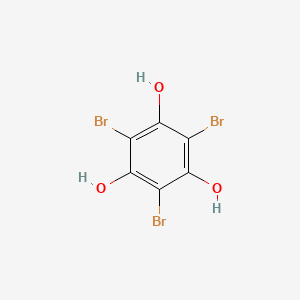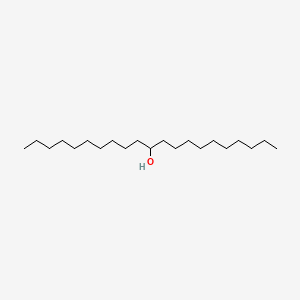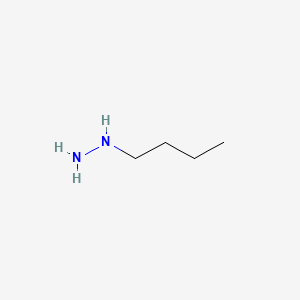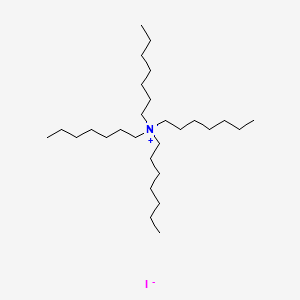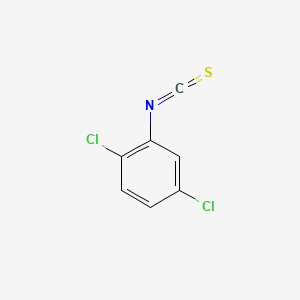
Isothiocyanate de 2,5-dichlorophényle
Vue d'ensemble
Description
2,5-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol . . This compound is characterized by the presence of two chlorine atoms and an isothiocyanate group attached to a benzene ring. It is a derivative of phenyl isothiocyanate and is used in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
2,5-Dichlorophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas, carbamates, and thiocarbamates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
Mode of Action
Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Pharmacokinetics
Isothiocyanates are generally known to be rapidly absorbed and metabolized in the body .
Result of Action
Isothiocyanates are known to have various biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichlorophenyl isothiocyanate. For instance, the compound forms explosive mixtures with air on intense heating, and hazardous combustion gases or vapours may develop in the event of fire .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenyl isothiocyanate can be synthesized through the reaction of 2,5-dichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction is as follows:
2,5-Dichloroaniline+Thiophosgene→2,5-Dichlorophenyl isothiocyanate+Hydrogen chloride
The reaction is usually carried out at low temperatures to prevent the decomposition of thiophosgene and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,5-dichlorophenyl isothiocyanate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Amines: React with 2,5-dichlorophenyl isothiocyanate to form substituted ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent such as dichloromethane or ethanol .
Major Products
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,6-Dichlorophenyl isothiocyanate
- 3,4-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenyl isothiocyanate
Uniqueness
2,5-Dichlorophenyl isothiocyanate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other dichlorophenyl isothiocyanates, the 2,5-substitution pattern may result in different steric and electronic effects, leading to variations in reaction rates and selectivity .
Propriétés
IUPAC Name |
1,4-dichloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPBGFVWWSHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187493 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-42-3 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research regarding 2,5-Dichlorophenyl isothiocyanate?
A1: The research demonstrates that 2,5-Dichlorophenyl isothiocyanate exhibits significant inhibitory effects on soil nitrification. [] This finding suggests its potential as a nitrification inhibitor, which could have implications for agricultural practices by improving nitrogen fertilizer efficiency and reducing environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


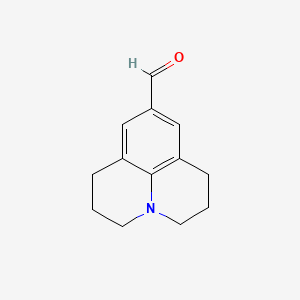
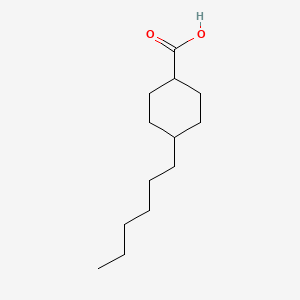
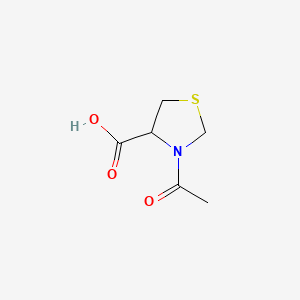
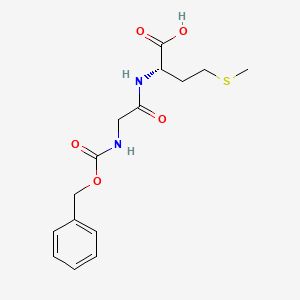
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
